molecular formula C7H10N2O B1425630 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 874773-50-9

3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B1425630
CAS RN: 874773-50-9
M. Wt: 138.17 g/mol
InChI Key: ASIMTHXMZSLSDW-UHFFFAOYSA-N
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Description

“3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of pyrazoles often involves the cyclocondensation of α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine . This reaction can be catalyzed by vitamin B1 and is characterized by simple operation, metal-free catalysis, and acid or base-free catalysis . The yield of this reaction can range from 78% to 92% .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H10N2O . The molecular weight of this compound is 138.1671 .


Chemical Reactions Analysis

The chemical reactions of pyrazoles are diverse and can be influenced by various factors. For instance, the reaction of pyrazoles with α, β -unsaturated aldehydes/ketones can yield 1,3,5-trisubstituted pyrazoles . The reaction conditions and the nature of the substituents can significantly affect the outcome of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature . The compound has been characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .

Scientific Research Applications

Synthesis of Pyrazole Derivatives Pyrazole derivatives, including structures similar to 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, are synthesized through various chemical processes. A study by Truong et al. (2008) describes the synthesis of 4,5-dihydro-N-tosyl-1H-pyrazoles through a convenient one-pot route, demonstrating the compound's utility in creating highly substituted pyrazolines for oxidation processes or as precursors for synthesizing highly substituted cyclopropanes (Truong, Kennedy, Vásquez, & Baumstark, 2008).

Ultrasound-Promoted Synthesis Ultrasound-promoted synthesis provides a rapid and efficient method for creating complex molecular structures. Nikpassand et al. (2010) demonstrated the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, highlighting the versatility of pyrazole derivatives in creating diverse and complex molecular structures (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Biological and Medicinal Applications Pyrazole and its derivatives find extensive use in biological and medicinal applications due to their presence in several biologically active compounds. Sadeghpour and Olyaei (2021) noted that compounds containing the 2,4-dihydro-3H-pyrazol-3-one structural motif exhibit a wide range of biological activities, highlighting their significance in medical and biological research (Sadeghpour & Olyaei, 2021).

Green Chemistry and Environmental Sustainability In the pursuit of environmentally friendly chemical processes, the one-pot multicomponent synthesis of 4,4’-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) using cellulose sulfuric acid as a catalyst is an example of green chemistry. This methodology, highlighted by Mosaddegh, Hassankhani, and Baghizadeh (2010), emphasizes the reduction of environmental pollution and operational hazards (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Catalytic Processes and Synthesis The use of nanocatalysts in synthesis processes has gained attention due to the advantages of mild reaction conditions and good yields. Majidi Arlan, Javahershenas, and Khalafy (2020) illustrated the synthesis of pyrazolo[3,4-b]pyridines using metal oxide silica-based metal bifunctional LDH as a nanocatalyst, showcasing the role of catalysts in enhancing the efficiency of synthesis processes (Majidi Arlan, Javahershenas, & Khalafy, 2020).

Future Directions

The future directions in the research of pyrazoles, including “3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one”, could involve exploring their potential applications in various fields such as medicine, agriculture, and industry . Additionally, the development of greener and more economical synthetic methods for pyrazoles could be a significant area of future research .

properties

IUPAC Name

5-cyclopropyl-2-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-7(10)4-6(8-9)5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIMTHXMZSLSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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